2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving compounds with a trifluoromethyl group .
Biochemical Pathways
The trifluoromethylation process can influence various biochemical pathways due to the importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials .
Result of Action
The trifluoromethylation process can have significant effects at the molecular and cellular level due to the importance of the trifluoromethyl group in pharmaceuticals, agrochemicals, and materials .
Action Environment
Environmental factors can significantly impact the efficacy and stability of compounds with a trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene typically involves the bromination of 1-(bromomethyl)-3-(trifluoromethyl)benzene. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient bromination. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The bromine atoms in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding bromomethyl ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding trifluoromethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substituted trifluoromethylbenzenes
- Bromomethyl ketones
- Carboxylic acids
Scientific Research Applications
2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of novel therapeutic agents with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
- 2-Bromo-1-(bromomethyl)-4-(trifluoromethyl)benzene
- 2-Bromo-1-(bromomethyl)-5-(trifluoromethyl)benzene
- 2-Bromo-1-(bromomethyl)-6-(trifluoromethyl)benzene
Comparison: Compared to its analogs, 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene exhibits unique reactivity due to the specific positioning of the bromine and trifluoromethyl groups on the benzene ring. This positioning influences the compound’s electronic properties and steric effects, leading to distinct reaction pathways and product distributions.
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEFOGIEJZDPAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628093 |
Source
|
Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214372-35-6 |
Source
|
Record name | 2-Bromo-1-(bromomethyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-(trifluoromethyl)benzyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.